3-[(2-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
3-[(2-Methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a substituted indazol-4-one derivative characterized by a 1-phenyl group and a 3-[(2-methoxyphenyl)amino] substituent.
Properties
IUPAC Name |
3-(2-methoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-13-6-5-10-15(18)21-20-19-16(11-7-12-17(19)24)23(22-20)14-8-3-2-4-9-14/h2-6,8-10,13H,7,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBCFQSCDFQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Tautomeric Stability
Computational studies on indazol-4-one derivatives () reveal that substituents significantly influence tautomeric preferences. For example:
- Unsubstituted and 6,6-dimethyl derivatives favor the 1H-tautomer (stability order: 1H > 2H > OH).
- Methyl-substituted derivatives (e.g., 3-methyl, 3,6,6-trimethyl) stabilize the 2H-tautomer (2H > 1H > OH) . The bulky amino substituent may sterically hinder the 1H form, favoring the 2H tautomer, which could enhance stability in biological systems.
Commercial and Research Status
- Derivatives like CAS 1443343-89-2 () were discontinued, possibly due to stability or efficacy issues, highlighting the need for optimized substituents in indazolones .
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